Methyl 2-(2-chloroquinolin-4-yl)acetate
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Overview
Description
Methyl 2-(2-chloroquinolin-4-yl)acetate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Some quinoline derivatives have been shown to exhibit antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloroquinolin-4-yl)acetate typically involves the reaction of 2-chloroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloroquinolin-4-yl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-(2-chloroquinolin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of Methyl 2-(2-chloroquinolin-4-yl)acetate.
Methyl 2-(4-chloroquinolin-2-yl)acetate: A structural isomer with similar properties.
Quinoline-2-carboxylic acid: Another quinoline derivative with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-chloroquinolin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKMOGNNUXUIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158265-19-1 |
Source
|
Record name | methyl 2-(2-chloroquinolin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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